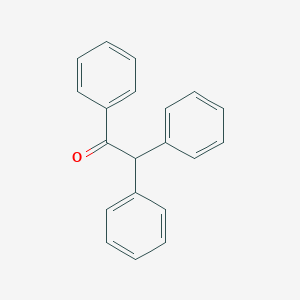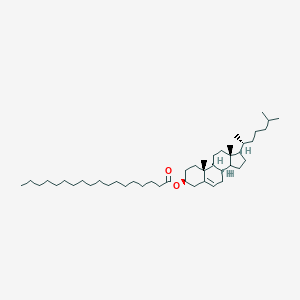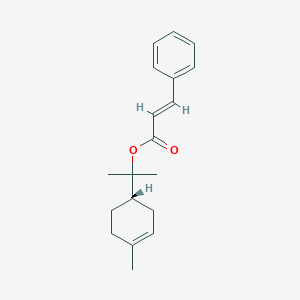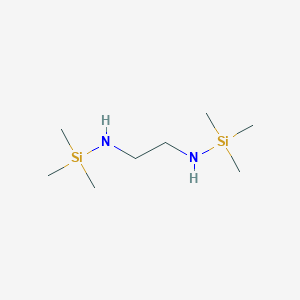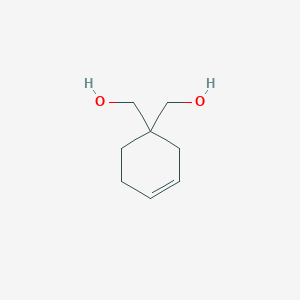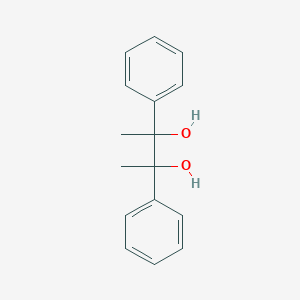
2,3-Diphenylbutane-2,3-diol
Overview
Description
“2,3-Diphenylbutane-2,3-diol” is a chemical compound with the molecular formula C16H18O2 . It is also known by other names such as “2,3-Diphenyl-2,3-butanediol” and "Acetophenonepinacol" . The molecular weight of this compound is 242.31 g/mol .
Synthesis Analysis
The synthesis of “2,3-Diphenylbutane-2,3-diol” involves dehydration and accompanying reactions . The synthesis process is reported to be inexpensive, simple, and high-yield .
Molecular Structure Analysis
The molecular structure of “2,3-Diphenylbutane-2,3-diol” includes two phenyl groups attached to a butane-2,3-diol . The InChI representation of the molecule is InChI=1S/C16H18O2/c1-15(17,13-9-5-3-6-10-13)16(2,18)14-11-7-4-8-12-14/h3-12,17-18H,1-2H3 .
Chemical Reactions Analysis
The chemical reactions involving “2,3-Diphenylbutane-2,3-diol” include dehydration and accompanying reactions . More detailed information about these reactions can be found in the relevant papers .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3-Diphenylbutane-2,3-diol” include a molecular weight of 242.31 g/mol, a topological polar surface area of 40.5 Ų, and a complexity of 238 . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The exact mass and monoisotopic mass of the compound are 242.130679813 g/mol .
Scientific Research Applications
Application
2,3-Diphenylbutane-2,3-diol is used in studies investigating the effects of different solvents on chemical reactions . These studies are important for understanding the role of the solvent in chemical reactions, which can influence reaction rates, selectivity, and yields.
Method of Application
In one study, solutions of 2,3-Diphenylbutane-2,3-diol were prepared in different solvents . The solutions were deoxygenated by passing nitrogen, previously saturated with the same solvent, for 20 minutes . The concentrations of the solutions were approximately 2X10-4 M .
Results
The study found that the solvent can have a significant effect on the chemical shift of the hydroxyl resonance of alcohols . This shift is an estimate of the extent and nature of the hydrogen bonding in the system .
Organic Synthesis
Application
While not specific to 2,3-Diphenylbutane-2,3-diol, compounds with similar structures, such as 2,3-Dimethyl-2,3-Diphenylbutane, are renowned for their diverse range of applications in organic synthesis .
Results
The results of these syntheses can also vary widely, producing a range of different organic compounds. These compounds can have a variety of uses in materials science and other fields .
Infrared Spectroscopy
Application
2,3-Diphenylbutane-2,3-diol has been used in studies involving infrared spectroscopy . Infrared spectroscopy is a technique used for studying and identifying chemical substances or functional groups in solid, liquid, or gaseous forms.
Method of Application
The compound is subjected to infrared radiation, and the absorption frequencies are measured . These frequencies depend on the shape of the molecular potential energy surfaces, the masses of the atoms, and the associated vibronic coupling.
Results
An interesting feature of the infrared spectrum of the dl-2,3-diphenylbutane-2,3-diol was the broad hydroxyl band . Molecular models indicate that the intramolecular hydrogen bonding is enhanced in the dl form whereas in the meso form the intramolecular hydrogen bonding is not sterically favored .
properties
IUPAC Name |
2,3-diphenylbutane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-15(17,13-9-5-3-6-10-13)16(2,18)14-11-7-4-8-12-14/h3-12,17-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPRLFISKOCZHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(C)(C2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936847 | |
| Record name | 2,3-Diphenylbutane-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diphenylbutane-2,3-diol | |
CAS RN |
1636-34-6 | |
| Record name | 2,3-Diphenyl-2,3-butanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1636-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Diphenylbutane-2,3-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001636346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetophenonepinacol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92823 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetophenonepinacol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54029 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Diphenylbutane-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-diphenylbutane-2,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



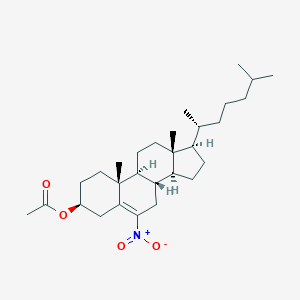
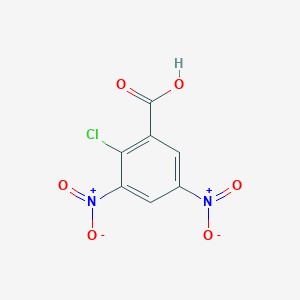
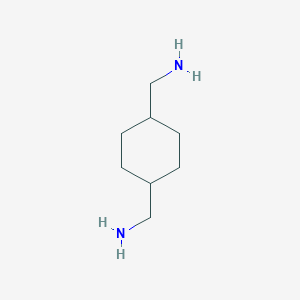
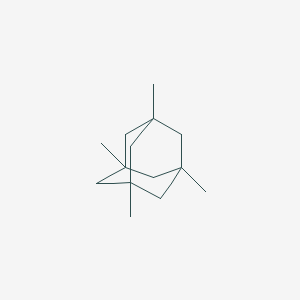
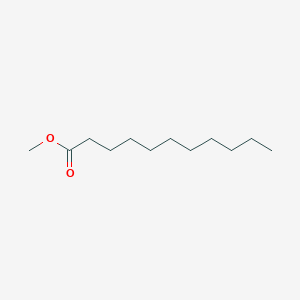
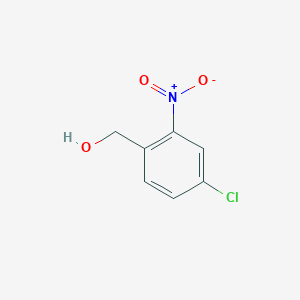
![1,2-Bis[(propan-2-yl)oxy]benzene](/img/structure/B167301.png)

